2-Carboxyphenol-d4 (Salicylic acid-d4) is the deuterated form of salicylic acid, a key active metabolite of aspirin and a widely studied plant hormone.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEz_CutVELhuA4reprjDgWz1rLufFLYawtvz5FGGvXKvhq5PLGqo1grPQFI0cfJwuUJfU0Dep4r4LEJlYlEbUnuzRIAAhhrDMpnJsIkuL39Ziu7vrZEC7fQ5kq--48XxcJUQ9hFnNr4xj-5KaFGgaPUXwi1XS4%3D)] Its primary procurement driver is its function as a high-purity internal standard for quantitative assays using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEz_CutVELhuA4reprjDgWz1rLufFLYawtvz5FGGvXKvhq5PLGqo1grPQFI0cfJwuUJfU0Dep4r4LEJlYlEbUnuzRIAAhhrDMpnJsIkuL39Ziu7vrZEC7fQ5kq--48XxcJUQ9hFnNr4xj-5KaFGgaPUXwi1XS4%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJOMa_onR7pFT8RbXf8eVUrk_hzr3zWndMaLzPRquyvPZNv_j92QjGGAkaTBzIbZZZLvVGNf3mJNAW3W4bqswEUV-niOIoEDI7DBdEXMRgGtlsGt4Lg4vyVscq-bp70R6O_G4qr0-1PGjJGf0slezjdYyh7Q%3D%3D)] The incorporation of four deuterium atoms creates a precise mass shift from the natural analyte, enabling accurate quantification in complex biological or environmental matrices where analytical precision is critical.
Substituting 2-Carboxyphenol-d4 with its non-labeled analog, salicylic acid, is fundamentally incompatible with isotope dilution mass spectrometry, as the analyte and standard would be indistinguishable. Furthermore, using a non-isotopic structural analog as a cheaper internal standard fails to provide reliable quantification.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-Dgg_jgLCzWsI8kzp0qGdNEDuF_TVcQXP10EX33Mr6pAH3EppKBHENPl1H_hSIsyikOVOlTGlsd1N3B84pdEmZQej6U0B40Fwu7XfRvxHIIBSPiH90BiUaRKtSMBv_zexKwpA8j3dKcOF4fgeRQbKRpEmD01FcHq3ze4OMskMh67jQxlTKluLbixQ2DdxGGE5rMn-lnvyQvRM8d4AiEBLwLqY81LJ)] Such analogs exhibit different chromatographic retention times, extraction efficiencies, and responses to matrix effects (ion suppression or enhancement), leading to significant inaccuracies in analytical results.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzHqLuLWrHb1HvzJlQC26J5Om6uCDAG2VTi-hEWZ7hJ0WSHxv29c3vKx9aXG6VNYejP9uQREZLVknYrCY1FKYg6duBjA8XDe4aWRC2hZtBItRQ7oW7TZDH7Mgl-crVJ5f3gntWCNlLwlne44IH61kViP4CQJ8QCdDbKpnuxktFnNFif8Zlszr6ES9_EKch9gjC2Pard6GOchBEr-4jNIkLu6gvcHTMLuVQHFGLYuRsNZ7vQfgJrC3SWa0rNxJ0wXA1n7ofP62zc6f-i0guBVZsUon8aEyf9D6alZNXMlx2nAjKFiiZ_lOgdvnJtAliWNwA)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHOzfK0ZIHpdbpWt9GS2ieOIwzZW9Dy7MFS2aRvcRSDETJSr9tX27xKINc-7yMB9YJY3Qdxv_7PB_eY28Bg9SksGG3pYti7YwlTmDeEDAzL3CqxxSVn8hUkQ6_Ni0KCzsqsrrZE-pUppmLNtnX-FsYTEZV_7MOhHIlfLvnr1d-8oMiS1E98YR82q0359mdUKbP8GNQOz3Cn0iDBIvm5jiSaQWKdFUjEHC81UoMIm0mUgzWA_qgoY6EPW33jErJUspPnJbVIl6cfhj7PUXZ50yN7OmtbbJSDaG7Fo3z9Q2RkzLT6xUOmpkSlvX9QiUwTYS5g1ccMlqgsbly2MjWmqW_sSIeysXg%3D)] The near-identical physicochemical properties of a stable isotope-labeled (SIL) standard are essential to accurately compensate for sample loss during preparation and signal variability during analysis, a requirement that non-isotopic substitutes cannot meet.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG_aTDKIj5qdNB48niLR9qa4GTmpTi8dr8iuM3yVl-TdXjtke9vApULb4AMywt-AzGWOJKFY3KLnVhuGvVYnSguFVMz5SEuxlj097anUUumOARzlB-6IqprW8GTmcrMhEDEh-FA7bH8tBNbk7E_bJQ_h0V7Y8RlMWYKPLME3Mx_c5nRB-iJKWAyn6G9ZYIhuWW4EgzGxg_9u9EwqdxAVxMU4QdRl0wjawJW-kVOV5KoA9P6ONIitw%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECjs8PT4o6u62cIbe6Py9tzx-WvKWys9Go_FSICnee9x5oW8ltSVo_hYqIkU7TX_W_SOtn2GJTc_EGYccaTr1OMRn4iIQHFb_V-2MTTk9pMRDgd6lsXP2QenqbDFZauwqLswBh9npZ6ZGjEhilLnW3II3NXHUeXk17f7e4wzCAIms7QmGUgDPxFvTSfXd7owiXTgat48WKiwuQxKzEZuy5EXVGnxsBi9NL1YnL2QQeX7ApVJ74nicZvCQ9CbJN8t_8JoQmqY6Z_0n2PQxir1FsVHgq0I7HYr89IWilVrJeHMn-107PJ_RVsmf2E77wTSoGBH9w8g%3D%3D)]
In a validated LC-MS/MS method for quantifying acetylsalicylic acid and salicylic acid in human plasma, 2-Carboxyphenol-d4 (SAL-d4) was used as the internal standard. The mass spectrometer monitored the specific parent-to-product ion transition of m/z 140.9 → m/z 97.0 for SAL-d4, which is distinct from the m/z 136.9 → m/z 93.0 transition of the non-labeled salicylic acid (SAL).[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BAustin%2C%2BTX%2C%2BUS)] This discrete mass difference makes cross-signal interference impossible and allows for precise quantification even at low concentrations.
| Evidence Dimension | Mass-to-charge ratio (m/z) of parent ion |
| Target Compound Data | 140.9 m/z for 2-Carboxyphenol-d4 |
| Comparator Or Baseline | 136.9 m/z for Salicylic Acid (non-labeled) |
| Quantified Difference | +4.0 Da mass shift |
| Conditions | LC-MS/MS analysis of human plasma in multiple reaction monitoring (MRM) mode. |
This mass separation is the fundamental principle of isotope dilution and is the primary reason for procuring this compound; it makes accurate quantification of the target analyte possible.
Stable isotope-labeled (SIL) internal standards like 2-Carboxyphenol-d4 are the preferred choice for compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds in a sample matrix.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEz_CutVELhuA4reprjDgWz1rLufFLYawtvz5FGGvXKvhq5PLGqo1grPQFI0cfJwuUJfU0Dep4r4LEJlYlEbUnuzRIAAhhrDMpnJsIkuL39Ziu7vrZEC7fQ5kq--48XxcJUQ9hFnNr4xj-5KaFGgaPUXwi1XS4%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BAustin%2C%2BTX%2C%2BUS)] Because a SIL standard co-elutes and has nearly identical ionization properties to the analyte, it experiences the same matrix effects.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF8e41zjOD-B7k5VOksO06AL9zJr9KgpllYQlLQo8oTyYpavPlbY2ehILgjt3BVrbYA3izTHOgVTETtN3JQ-QisOXuAohrgQCf0VwmUJDbhkjwmNNAONmi37OnWh-1SpY1I5I1DOjTPYU7sd-I8U4rHPQ%3D%3D)] In one study, the coefficient of variation (CV%) for matrix factors normalized by the SIL internal standard was as low as 3.07%, demonstrating effective correction and high precision.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJOMa_onR7pFT8RbXf8eVUrk_hzr3zWndMaLzPRquyvPZNv_j92QjGGAkaTBzIbZZZLvVGNf3mJNAW3W4bqswEUV-niOIoEDI7DBdEXMRgGtlsGt4Lg4vyVscq-bp70R6O_G4qr0-1PGjJGf0slezjdYyh7Q%3D%3D)] In contrast, a non-isotopic analog standard can experience matrix effects differing by 26% or more from the analyte, leading to significant quantification errors.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BAustin%2C%2BTX%2C%2BUS)]
| Evidence Dimension | Variation in Matrix Effect Compensation |
| Target Compound Data | Low %CV in analyte/IS ratio (e.g., 3-7%) across different sample lots. |
| Comparator Or Baseline | Potential for >26% difference in matrix effects between analyte and a non-isotopic structural analog standard. |
| Quantified Difference | An order of magnitude improvement in mitigating analytical variability caused by matrix effects. |
| Conditions | Quantitative LC-MS/MS analysis of complex biological matrices like human plasma or urine. |
For regulated bioanalysis or any application requiring high accuracy, failure to properly correct for matrix effects can invalidate results; procuring the SIL standard is a critical step for method robustness.
For determining the absorption, distribution, metabolism, and excretion (ADME) of aspirin or other salicylate-based drugs. The use of 2-Carboxyphenol-d4 as an internal standard allows for the development of robust and validated bioanalytical methods essential for regulatory submissions and drug development.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BAustin%2C%2BTX%2C%2BUS)]
In clinical settings requiring the precise measurement of salicylic acid levels in patient plasma or serum to ensure therapeutic efficacy and avoid toxicity. The accuracy afforded by an isotope dilution method using 2-Carboxyphenol-d4 is critical for patient care decisions.
As a stable isotope tracer to study the in-vivo or in-vitro metabolic pathways of salicylic acid. Administering the deuterated compound allows its metabolites to be distinguished from the endogenous pool, providing clear insights into biotransformation processes.
For the quantification of salicylic acid residues in environmental samples (e.g., water) or food products. The use of 2-Carboxyphenol-d4 as an internal standard corrects for complex matrix interference, ensuring accurate and reliable measurements for regulatory compliance and safety assessments.